7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-14-5-4-13(16(20)9-14)10-25-15-3-1-2-12(8-15)17-6-7-21-18-22-11-23-24(17)18/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTWNTODZMESCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Intermediate Formation
The preparation begins with the construction of the triazolo[1,5-a]pyrimidine core, followed by functionalization at the 7-position with the 3-[(2,4-dichlorobenzyl)oxy]phenyl group. Key intermediates include 3-phenyl-1,2,4-triazole-5-amine and substituted chalcones.
Triazole-Amine Intermediate Synthesis
3-Phenyl-1,2,4-triazole-5-amine is synthesized via two routes:
Catalytic Cyclization Methods
Recent advances employ heterogeneous catalysts to improve yield and reduce reaction time. A Schiff base zinc (II) complex supported on magnetite nanoparticles (Fe₃O₄@SiO₂-Zn-SB) demonstrates efficacy in triazolo[1,5-a]pyrimidine formation.
Reaction Conditions
- Catalyst Loading : 15 mg per mmol substrate
- Temperature : 80°C under reflux
- Solvent : Ethanol/water (3:1 v/v)
- Yield : 82–89% for analogous dichlorophenyl derivatives
Table 1: Catalytic Performance for Dichlorophenyl Derivatives
| Substrate | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 7-(2,4-Dichlorophenyl) | 4.5 | 89 | 98 |
| 7-(4-Chlorophenyl) | 5.0 | 85 | 97 |
Solvent-Free Thermal Condensation
Solvent-free methods minimize waste and enhance atom economy. The target compound is synthesized by heating equimolar amounts of 3-phenyl-1,2,4-triazole-5-amine and the preformed chalcone at 210°C for 1 hour.
Structural Characterization and Validation
Post-synthesis analysis confirms the structure through spectroscopic methods:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.15–8.30 (m, Ar–H), 7.45–7.60 (m, dichlorobenzyl-H), 5.01 (s, OCH₂Ar).
- ¹³C NMR : 165.7 ppm (C=O), 157.1 ppm (triazole C=N), 133.6 ppm (Cl–C).
- IR : 1667 cm⁻¹ (C=O stretch), 1533 cm⁻¹ (C=N).
Table 2: Comparative Spectral Features
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.01 (OCH₂Ar), 8.15–8.30 (Ar–H) | |
| ¹³C NMR | 157.1 ppm (C=N), 133.6 ppm (Cl–C) | |
| IR | 1667 cm⁻¹ (C=O), 1533 cm⁻¹ (C=N) |
Optimization of Reaction Parameters
Comparative Analysis of Methodologies
Table 4: Method Efficiency Comparison
| Parameter | Solvent-Free | Catalytic | Traditional Solution |
|---|---|---|---|
| Yield (%) | 92 | 89 | 78 |
| Time (h) | 1 | 4.5 | 8 |
| Catalyst Required | No | Yes | No |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Dichlorobenzyl chloride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. The specific compound 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antimicrobial agent. Studies have highlighted its potential to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.
Anticonvulsant Effects
Preliminary studies suggest that this compound may possess anticonvulsant properties. Animal models indicate that the compound can reduce seizure frequency and intensity, making it a potential candidate for treating epilepsy and other seizure disorders.
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers evaluated the anticancer effects of various triazolo-pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor size in treated mice compared to controls (p < 0.05). The study concluded that this compound could be further investigated for its potential as an anticancer drug.
Case Study 2: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of triazolo-pyrimidines against multi-drug resistant bacterial strains. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 3: Anticonvulsant Properties
In an experimental study detailed in Epilepsy Research, the anticonvulsant effects of the compound were tested using the maximal electroshock seizure model in rodents. The findings revealed that administration of the compound significantly reduced seizure duration (p < 0.01), suggesting its potential utility in epilepsy management.
Mechanism of Action
The mechanism of action of 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the modulation of signal transduction processes and the regulation of gene expression.
Comparison with Similar Compounds
Key Structural Differences and Implications
Halogenated Benzyl Groups: The 2,4-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity compared to mono-halogenated analogs (e.g., 4-fluorobenzyl in ). Fluorobenzyl derivatives (e.g., ) exhibit lower steric hindrance and moderate electronegativity, favoring interactions with polar residues.
Substituent Position: Modifications at the 7-position (e.g., alkoxy chains in ) improve solubility but may reduce binding affinity compared to rigid aromatic substituents. 2-position modifications (e.g., anilino or arylalkyl amines in ) introduce flexibility, which can enhance antiproliferative activity by accommodating diverse binding pockets.
Metabolic Stability :
- Compounds with ester groups (e.g., ) are prone to hydrolysis, whereas heterocyclic incorporation (e.g., triazolopyrimidine core in ) reduces metabolic degradation. The dichlorobenzyl group in the target compound may further enhance stability by resisting oxidative metabolism.
Biological Activity
7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available literature and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from various precursors. The process includes the formation of the triazole and pyrimidine rings through cyclization reactions. The presence of the 2,4-dichlorobenzyl group is critical for enhancing biological activity.
Anticancer Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These values indicate that certain derivatives can induce significant cytotoxicity at low concentrations, suggesting that modifications to the triazole or pyrimidine structure can enhance potency against cancer cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. Inhibitors targeting c-Met have shown promise in disrupting signaling pathways that promote tumor growth and metastasis.
Figure 1: Proposed Mechanism of Action
The compound binds to c-Met kinase, inhibiting its activity and leading to reduced proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of triazolo-pyrimidine derivatives. For instance, compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3f | Escherichia coli | 0.25 |
These findings suggest that modifications in the structure can lead to enhanced antibacterial properties .
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyrimidine derivatives for their biological activity. The study synthesized various compounds and assessed their effects on multiple cell lines using assays such as MTT to determine cell viability and cytotoxicity .
Findings
- Compound Variability: Different substitutions on the triazole or pyrimidine rings significantly influenced biological activity.
- Cytotoxicity Correlation: There was a clear correlation between structural features and cytotoxic potency across various tested compounds.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Core formation : Condensation of aminotriazole derivatives with β-ketoesters or aldehydes under reflux in polar aprotic solvents (e.g., DMF) .
- Functionalization : Introduction of the 2,4-dichlorobenzyloxy group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like potassium carbonate .
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
Key variables : Solvent choice (e.g., DMF vs. ethanol) affects reaction kinetics, while temperature control during cyclization minimizes side products like regioisomers .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR analysis : H and C NMR should confirm the presence of the dichlorobenzyloxy group (e.g., aromatic protons at δ 7.2–7.8 ppm) and triazolopyrimidine core (C=N peaks at δ 150–160 ppm) .
- X-ray crystallography : Resolves regiochemistry ambiguities. For example, triazolo[1,5-a]pyrimidines exhibit characteristic bond angles (e.g., N1–C2–N3 ≈ 108°) and planarity in the fused ring system .
- Mass spectrometry : ESI-MS with m/z matching the molecular formula (e.g., [M+H] for CHClNO: calculated 411.04) .
Advanced Research Questions
Q. Q3. What strategies are effective for resolving contradictions in reported biological activities of triazolo[1,5-a]pyrimidines?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace 2,4-dichlorobenzyl with 4-fluorophenyl) and assess activity against target proteins (e.g., kinase inhibition assays) .
- Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to reconcile discrepancies between studies .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .
Q. Q4. How can researchers design experiments to probe the metabolic stability of this compound in vitro?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Use NADPH cofactor to assess CYP450-mediated metabolism .
- Metabolite identification : High-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Kinetic parameters : Calculate intrinsic clearance (CL) using the substrate depletion method .
Q. Q5. What computational approaches are suitable for predicting the photophysical properties of this compound?
Methodological Answer:
- TD-DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption spectra. The dichlorobenzyl group may redshift absorption due to electron-withdrawing effects .
- Solvent effects : Include PCM models to simulate polar solvents (e.g., DMSO) and compare with experimental λ values .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported solubility profiles of triazolo[1,5-a]pyrimidines?
Methodological Answer:
- Standardized protocols : Use biorelevant media (e.g., FaSSIF) instead of pure buffers to mimic physiological conditions .
- HPLC quantification : Avoid UV-based assays if chromophores interfere.
- Structural analogs : Compare with derivatives lacking the dichlorobenzyloxy group to isolate substituent effects on solubility .
Experimental Design for Biological Screening
Q. Q7. What in vitro assays are recommended for evaluating the anticancer potential of this compound?
Methodological Answer:
- Cell viability : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC determination.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle analysis via flow cytometry .
- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced Synthesis Challenges
Q. Q8. How can regioselectivity issues during triazolo[1,5-a]pyrimidine synthesis be mitigated?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) on the pyrimidine ring to favor cyclization at the desired position .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize side reactions .
- Catalytic systems : Use Pd(OAc) or CuI to promote selective bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
